Aniline

Catalog No.
S572150
CAS No.
62-53-3
M.F
C6H7N
C6H7N
C6H5NH2
M. Wt
93.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aniline

CAS Number

62-53-3

Product Name

Aniline

IUPAC Name

aniline

Molecular Formula

C6H7N
C6H7N
C6H5NH2

Molecular Weight

93.13 g/mol

InChI

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2

InChI Key

PAYRUJLWNCNPSJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N

Solubility

10 to 50 mg/mL at 73 °F (NTP, 1992)
In water, 36,000 mg/L at 25 °C
3.5 parts/100 parts water at 25 °C; 6.4 parts/100 parts water at 90 °C
One gram dissolves in 28.6 mL water, 15.7 mL boiling water
Soluble in water
For more Solubility (Complete) data for Aniline (8 total), please visit the HSDB record page.
36 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 3.4
4%

Synonyms

aniline, aniline aluminium salt, aniline dihydrofluoride, aniline diphosphate (1:1), aniline diphosphate (3:1), aniline diphosphate (4:1), aniline hydrobromide, aniline hydrochloride, aniline hydrochloride-(14)C-labeled cpd, aniline hydrochloride-(15)N-labeled cpd, aniline hydrofluoride, aniline hydrogen iodide, aniline monosulfate, aniline nitrate, aniline perchlorate, aniline phosphate (1:1), aniline phosphate (1:2), aniline phosphate (2:1), aniline phosphonate (1:1), aniline sulfate, aniline sulfate (2:1), aniline sulfate (2:1), (14)C-labeled cpd, aniline, (13)C-labeled cpd, aniline, (14)C-labeled cpd, aniline, 15N-labeled cpd, aniline, 2-(13)C-labeled cpd, aniline, 3-(13)C-labeled cpd, aniline, 3H-labeled cpd, aniline, 4-(13)C-labeled cpd, aniline, conjugate acid, aniline, ion(1+), aniline, magnesium (1:1) salt, aniline, monolithium salt, aniline, sodium salt

Canonical SMILES

C1=CC=C(C=C1)N

Organic Synthesis:

  • Precursor for Dyes and Pigments: Aniline serves as a starting material for the synthesis of a vast array of dyes and pigments, including the iconic indigo dye, responsible for the blue color in jeans . Its versatility allows researchers to obtain a wide spectrum of colors for various applications.
  • Production of Pharmaceuticals: Several essential drugs, such as paracetamol (acetaminophen), utilize aniline as a key intermediate in their synthesis . This opens doors for researchers to develop novel therapeutic agents with improved efficacy and safety profiles.
  • Development of Functional Materials: Aniline derivatives find extensive use in creating functional materials with specific properties. For instance, research explores its potential in designing conducting polymers, photoactive molecules, and sensors .

Analytical Chemistry:

  • Reagent in Chemical Tests: Aniline's reactivity makes it a valuable reagent in various chemical tests. For example, the aniline acetate test helps identify pentose sugars by converting them into furfural . Similarly, the Nissl stain employs aniline to stain neural RNA blue, aiding in the study of neuronal tissues .

Material Science Research:

  • Polymer Precursor: Methylenedianiline, derived from aniline, serves as a crucial precursor for polyurethanes, widely used in various applications like insulation, foams, and coatings . This paves the way for research on novel polyurethane-based materials with enhanced properties.

Environmental Research:

  • Bioremediation Studies: Aniline's presence in the environment raises concerns about potential contamination. Research explores the use of specific microorganisms capable of degrading aniline, contributing to bioremediation efforts .

Toxicology Research:

  • Toxicity Assessment: Due to its inherent toxicity, aniline serves as a model compound in toxicological research to evaluate the potential health hazards of various chemicals and develop safer alternatives .

Aniline, also known as aminobenzene or phenylamine, is an aromatic organic compound with the chemical formula C6H5NH2\text{C}_6\text{H}_5\text{NH}_2. It consists of a phenyl group attached to an amino group, making it the simplest form of aromatic amine. Aniline appears as a yellowish to brownish liquid with a characteristic musty, fishy odor. It has a melting point of approximately -6°C and a boiling point around 184°C. Aniline is slightly soluble in water but more soluble in organic solvents such as alcohol and ether .

Due to the presence of the amino group, aniline exhibits weak basicity and can react with strong acids to form anilinium ions (C6H5NH3+\text{C}_6\text{H}_5\text{NH}_3^+). The compound is known for its toxicity, particularly through inhalation or skin absorption, which can lead to methemoglobinemia—a condition that impairs oxygen transport in the bloodstream .

Aniline is a hazardous compound and requires proper handling:

  • Toxicity: Aniline is toxic upon inhalation, ingestion, or skin contact. It can cause methemoglobinemia (reduced oxygen transport in blood), dizziness, and convulsions [].
  • Flammability: Aniline is a flammable liquid with a low flash point (70°C) and ignites readily [].
  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified aniline as possibly carcinogenic to humans.
Due to its nucleophilic nature and the reactivity of the aromatic ring. Key reactions include:

  • Electrophilic Aromatic Substitution: Aniline is highly reactive towards electrophiles, often undergoing substitution at the ortho and para positions due to the electron-donating effect of the amino group. For example, bromination of aniline yields 2,4,6-tribromoaniline .
  • Oxidation: Aniline can be oxidized to produce various products including quinones and azo compounds. For instance, oxidation with manganese dioxide leads to benzoquinone .
  • Diazotization: Aniline reacts with nitrous acid to form diazonium salts, which are valuable intermediates in organic synthesis for producing azo dyes .
  • Acylation: Aniline reacts with acyl chlorides (e.g., acetyl chloride) to form amides, such as acetanilide .

Aniline exhibits significant biological activity, primarily due to its toxicity. It can cause irritation to the skin, eyes, and respiratory tract upon exposure. The compound's ability to induce methemoglobinemia makes it particularly hazardous; this condition reduces the blood's oxygen-carrying capacity and can lead to symptoms such as cyanosis (blue discoloration of the skin) and fatigue . Long-term exposure may also result in hemolytic anemia due to red blood cell destruction.

Aniline can be synthesized through several methods:

  • Reduction of Nitro Compounds: A common method involves the nitration of benzene followed by reduction of nitrobenzene using zinc or iron in acidic conditions .
  • Nucleophilic Aromatic Substitution: Aniline can be produced from aryl halides through nucleophilic substitution reactions using sodium amide in ammonia .
  • Hydrolysis of Amides: Amides derived from benzoic acid can be hydrolyzed under acidic or basic conditions to yield aniline .
  • Alkylation: Aniline can also be synthesized via alkylation reactions involving ammonia and alkyl halides .

Aniline is widely used in various industrial applications:

  • Dyes and Pigments: As a precursor for azo dyes, aniline is crucial in textile dyeing processes.
  • Pharmaceuticals: It serves as a building block for many pharmaceutical compounds.
  • Rubber Processing: Aniline is used in the production of rubber chemicals.
  • Agricultural Chemicals: It is involved in synthesizing pesticides and herbicides .

Research on aniline interactions primarily focuses on its toxicological effects. Studies indicate that exposure can lead to oxidative stress and damage cellular components. Additionally, interactions with other chemicals can enhance its toxicity or alter its metabolic pathways. For instance, combining aniline with certain heavy metals may exacerbate its harmful effects on biological systems .

Aniline belongs to a class of compounds known as aromatic amines. Here are some similar compounds along with their unique characteristics:

Compound NameStructureUnique Characteristics
MethylanilineC6H5NHCH3\text{C}_6\text{H}_5\text{NHCH}_3More basic than aniline due to electron-donating methyl group.
DimethylanilineC6H5N CH3)2\text{C}_6\text{H}_5\text{N CH}_3)_2Exhibits increased basicity; used in dye production.
NaphthylamineC10H9N\text{C}_{10}\text{H}_{9}\text{N}Contains a naphthalene ring; more reactive in electrophilic substitutions.
PhenethylamineC8H11N\text{C}_{8}\text{H}_{11}\text{N}Has a longer aliphatic chain; involved in neurotransmitter activity.
BenzidineC12H12N2\text{C}_{12}\text{H}_{12}\text{N}_2Known for carcinogenic properties; used in dye manufacturing.

Aniline's unique properties stem from its simple structure as a primary aromatic amine, which allows it to participate readily in various

Physical Description

Aniline appears as a yellowish to brownish oily liquid with a musty fishy odor. Melting point -6 °C; boiling point 184 °C; flash point 158 °F. Denser than water (8.5 lb / gal) and slightly soluble in water. Vapors heavier than air. Toxic by skin absorption and inhalation. Produces toxic oxides of nitrogen during combustion. Used to manufacture other chemicals, especially dyes, photographic chemicals, agricultural chemicals and others.
Liquid; Pellets or Large Crystals
Colorless to brown, oily liquid with an aromatic amine-like odor; Note: A solid below 21 degrees F; [NIOSH]
Liquid
COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR OR LIGHT.
Colorless to brown, oily liquid with an aromatic amine-like odor.
Colorless to brown, oily liquid with an aromatic amine-like odor. [Note: A solid below 21 °F.]

Color/Form

Oily liquid; colorless when freshly distilled, darkens on exposure to air and light
Colorless with a bluish fluorescence when freshly distilled
Colorless to brown, oily liquid [Note: A solid below 21 °F]

XLogP3

0.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

93.057849228 g/mol

Monoisotopic Mass

93.057849228 g/mol

Boiling Point

363 to 367 °F at 760 mmHg (EPA, 1998)
184.1 °C
184.00 to 185.00 °C. @ 760.00 mm Hg
184 °C
363 °F

Flash Point

158 °F (EPA, 1998)
70 °C
70 °C (158 °F) - closed cup
169 °F (76 °C) - Closed cup
76 °C c.c.
158 °F

Heavy Atom Count

7

Taste

Burning taste
Detection threshold 7.0X10+1 ppm (medium: water; modality: taste; sample purity: chemically pure)
Detection threshold 4.61X10-5 ppm (medium: water; modality: taste; sample purity: not specified)

Vapor Density

3.22 (EPA, 1998) - Heavier than air; will sink (Relative to Air)
3.3 (Air = 1)
Relative vapor density (air = 1): 3.2
3.22

Density

1.022 at 68 °F (EPA, 1998) - Denser than water; will sink
1.0217 at 20 °C/20 °C
Relative density (water = 1): 1.02
1.02

LogP

0.9
0.9 (LogP)
log Kow = 0.90
0.90
0.94

Odor

Hedonic tone; pungent
Aromatic amine-like odor.

Odor Threshold

Odor Threshold Low: 0.58 [mmHg]
Odor Threshold High: 10.0 [mmHg]
Detection odor threshold from AIHA (mean = 2.4 ppm)
Its aromatic or fishy odor can generally be perceived at 1 ppm which is below established occupational safety limits (OSHA PEL-TWA is 5 ppm), and thus, odor usually provides an adequate indication of hazardous concentrations.
Human odor perception: Nonperception: 0.34 mg/cu m, Perception: 0.37 mg/cu m
0.58 - 10 ppm
Recognition threshold 1.00 ppm (medium: air; modality: odor; sample purity: chemically pure)
Low threshold = 0.0002 mg/cu m High threshold = 350.0 mg/cu m

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides, nitrogen oxides (NOx).
When heated to decomposition it emits highly toxic fumes of /nitrogen oxides/.
Decomposes above 190 °C . This produces toxic and corrosive fumes of nitrogen oxides and ammonia and flammable vapors.

Melting Point

21 °F (EPA, 1998)
-6.0 °C
-6 °C
21 °F

UNII

SIR7XX2F1K

Related CAS

136260-71-4
25233-30-1
165260-61-7
114464-18-5
125597-20-8
125597-21-9
142-04-1 (hydrochloride)
17843-02-6 (phosphate [2:1])
20305-50-4 (sulfate)
2424-53-5 (monosulfate)
33921-12-9 (phosphonate [1:1])
37832-42-1 (phosphate [1:1])
45497-73-2 (hydriodide)
53894-37-4 (magnesium[1:1] salt)
542-11-0 (hydrobromide)
542-15-4 (nitrate)
542-16-5 (sulfate [2:1])

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Use and Manufacturing

IDENTIFICATION: Aniline is an oily, colorless liquid. When exposed to air and light it darkens. It can also be a solid in cold temperatures. It has a pungent odor and a burning taste. It is soluble in water. It has been identified in various foods and in tobacco. USE: Aniline is an important commercial chemical. It is used to make dyes, rubber additives, drugs, photographic chemicals, pesticides and other compounds. It is also used to make polyurethane foam, varnishes and explosives. EXPOSURE: Workers that use aniline may breathe in vapors or have direct skin contact. The general population may be exposed by smoking cigarettes and through consumption of food or drinking water containing aniline. If aniline is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Aniline is a skin and eye irritant. Damage to the blood element hemoglobin, resulting in decreased blood oxygen levels, can result from exposure to high amounts of aniline by inhalation or ingestion. Blue lips, fingernails, and/or skin (cyanosis) may occur due to decreased blood oxygen. Dizziness, headaches, irregular heartbeat, convulsions, and death may also occur. These same effects may occur from exposure to a lower amount of aniline over a greater amount of time. Mild lesions in the spleen and changes in the blood were observed in laboratory animals repeatedly exposed to moderate air levels of aniline. No evidence of abortion or birth defects were observed in laboratory animals exposed to aniline during pregnancy. Data on the potential for aniline to cause infertility are not available. Bladder cancer was reported in British dye workers exposed to a mixture of chemicals that included aniline. However, available data on workers exposed only to aniline did not report bladder cancer, suggesting that bladder cancer in British dye workers was due to a different chemical. Cancer of the spleen and peritoneal (body) cavity developed in some laboratory animals exposed to aniline in feed over their lifetime in one study. Tumors were not induced in additional oral and injection studies. The International Agency for Research on Cancer determined that aniline is not classifiable as to its carcinogenicity in humans based on limited evidence of carcinogenicity in animals and inadequate evidence of cancer in humans. The U.S. EPA IRIS program has determined that aniline is a probable human carcinogen based on sufficient evidence in laboratory animals and inadequate evidence in humans. The potential for aniline to cause cancer in humans has not been assessed by the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Carcinogens

Mechanism of Action

Aniline exposure is associated with toxicity to the spleen leading to splenomegaly, hyperplasia, fibrosis and a variety of sarcomas of the spleen on chronic exposure. In earlier studies, we have shown that aniline exposure leads to iron overload, oxidative stress and activation of redox-sensitive transcription factors, which could regulate various genes leading to a tumorigenic response in the spleen. However, molecular mechanisms leading to aniline-induced cellular proliferation in the spleen remain largely unknown. This study was, therefore, undertaken on the regulation of G1 phase cell cycle proteins (cyclins), expression of cyclin-dependent kinases (CDKs), phosphorylation of retinoblastoma protein (pRB) and cell proliferation in the spleen, in an experimental condition preceding a tumorigenic response. Male SD rats were treated with aniline (0.5 mmol/kg/day via drinking water) for 30 days (controls received drinking water only), and splenocyte proliferation, protein expression of G1 phase cyclins, CDKs and pRB were measured. Aniline treatment resulted in significant increases in splenocyte proliferation, based on cell counts, cell proliferation markers including proliferating cell nuclear antigen (PCNA), nuclear Ki67 protein (Ki67) and minichromosome maintenance (MCM), MTT assay and flow cytometric analysis. Western blot analysis of splenocyte proteins from aniline-treated rats showed significantly increased expression of cyclins D1, D2, D3 and E, as compared to the controls. Similarly, real-time PCR analysis showed significantly increased mRNA expression for cyclins D1, D2, D3 and E in the spleens of aniline-treated rats. The overexpression of these cyclins was associated with increases in the expression of CDK4, CDK6, CDK2 as well as phosphorylation of pRB protein. Our data suggest that increased expression of cyclins, CDKs and phosphorylation of pRB protein could be critical in cell proliferation, and may contribute to aniline-induced tumorigenic response in the spleen.
Mechanisms by which aniline exposure elicits splenotoxicity, especially a tumorigenic response, are not well-understood. Earlier, we have shown that aniline exposure leads to oxidative DNA damage and up-regulation of OGG1 and NEIL1/2 DNA glycosylases in rat spleen. However, the contribution of endonuclease III homolog 1 (NTH1) and apurinic/apyrimidinic endonuclease 1 (APE1) in the repair of aniline-induced oxidative DNA damage in the spleen is not known. This study was, therefore, focused on examining whether NTH1 and APE1 contribute to the repair of oxidative DNA lesions in the spleen, in an experimental condition preceding tumorigenesis. To achieve this, male SD rats were subchronically exposed to aniline (0.5 mmol/kg/day via drinking water for 30 days), while controls received drinking water only. By quantitating the cleavage products, the activities of NTH1 and APE1 were assayed using substrates containing thymine glycol (Tg) and tetrahydrofuran, respectively. Aniline treatment led to significant increases in NTH1- and APE1-mediated BER activity in the nuclear extracts of spleen of aniline-treated rats compared to the controls. NTH1 and APE1 mRNA expression in the spleen showed 2.9- and 3.2-fold increases, respectively, in aniline-treated rats compared to the controls. Likewise, Western blot analysis showed that protein expression of NTH1 and APE1 in the nuclear extracts of spleen from aniline-treated rats was 1.9- and 2.7-fold higher than the controls, respectively. Immunohistochemistry indicated that aniline treatment also led to stronger immunoreactivity for both NTH1 and APE1 in the spleens, confined to the red pulp areas. These results, thus, show that aniline exposure is associated with induction of NTH1 and APE1 in the spleen. The increased repair activity of NTH1 and APE1 could be an important mechanism for the removal of oxidative DNA lesions. These findings thus identify a novel mechanism through which NTH1 and APE1 may regulate the repair of oxidative DNA damage in aniline-induced splenic toxicity.
The mechanisms by which aniline exposure elicits splenotoxic response, especially the tumorigenic response, are not well-understood. Earlier, we have shown that aniline-induced oxidative stress is associated with increased oxidative DNA damage in rat spleen. The base excision repair (BER) pathway is the major mechanism for the repair of oxidative DNA base lesions, and we have shown an up-regulation of 8-oxoguanine glycosylase 1 (OGG1), a specific DNA glycosylase involved in the removal of 8-hydroxy-2'-deoxyguanosine (8-OHdG) adducts, following aniline exposure. Nei-like DNA glycosylases (NEIL1/2) belong to a family of BER proteins that are distinct from other DNA glycosylases, including OGG1. However, contribution of NEIL1/2 in the repair of aniline-induced oxidative DNA damage in the spleen is not known. This study was, therefore, focused on evaluating if NEILs also contribute to the repair of oxidative DNA lesions in the spleen following aniline exposure. To achieve that, male SD rats were subchronically exposed to aniline (0.5 mmol/kg/day via drinking water for 30 days), while controls received drinking water only. The BER activity of NEIL1/2 was assayed using a bubble structure substrate containing 5-OHU (preferred substrates for NEIL1 and NEIL2) and by quantitating the cleavage products. Aniline treatment led to a 1.25-fold increase in the NEIL1/2-associated BER activity in the nuclear extracts of spleen compared to the controls. Real-time PCR analysis for NEIL1 and NEIL2 mRNA expression in the spleen revealed 2.7- and 3.9-fold increases, respectively, in aniline-treated rats compared to controls. Likewise, Western blot analysis showed that protein expression of NEIL1 and NEIL2 in the nuclear extract of spleens from aniline-treated rats was 2.0- and 3.8-fold higher than controls, respectively. Aniline treatment also led to stronger immunoreactivity for NEIL1 and NEIL2 in the spleens, confined to the red pulp areas. These studies, thus, show that aniline-induced oxidative stress is associated with an induction of NEIL1/2. The increased NIEL-mediated BER activity is another indication of aniline-induced oxidative damage in the spleen and could constitute another important mechanism of removal of oxidative DNA lesions, especially in transcribed DNA following aniline insult.
/It is known/ that aniline exposure causes oxidative damage to the spleen. To further explore the oxidative mechanism of aniline toxicity, ... the potential contribution of heme oxygenase-1 (HO-1), which catalyzes heme degradation and releases free iron /was examined/. Male SD rats were given 1 mmol/kg/day aniline in water by gavage for 1, 4, or 7 days, and respective controls received water only. Aniline exposure led to significant increases in HO-1 mRNA expression in the spleen (2-and 2.4-fold at days 4 and 7, respectively) with corresponding increases in protein expression, as confirmed by ELISA and Western blot analysis. Furthermore, immunohistochemical assessment of spleen showed stronger immunostaining for HO-1 in the spleens of rats treated for 7 days, confined mainly to the red pulp areas. No changes were observed in mRNA and protein levels of HO-1 after 1 day exposure. The increase in HO-1 expression was associated with increases in total iron (2.4-and 2.7-fold), free iron (1.9-and 3.5-fold), and ferritin levels (1.9-and 2.1-fold) at 4 and 7 days of aniline exposure. Our data suggest that HO-1 up-regulation in aniline-induced splenic toxicity could be a contributing pro-oxidant mechanism, mediated through iron release, and leading to oxidative damage.
For more Mechanism of Action (Complete) data for Aniline (11 total), please visit the HSDB record page.

Vapor Pressure

0.67 mmHg at 77 °F (EPA, 1998)
0.66 [mmHg]
6.67X10-1 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 40
0.6 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

62-53-3

Absorption Distribution and Excretion

/The objective was/ to study the permeability of intact mouse abdominal skin to aniline and the protective capability of two typical lab gloves against aniline. A Franz diffusion cell was used to perform in vitro transdermal absorption test and glove permeation test for aniline (0.102 mg/mL and 0.010 mg/mL). The permeabilities of intact mouse abdominal skin and gloves to aniline were measured by high performance liquid chromatography-diode array detection. The transdermal penetration of the two concentrations of aniline followed zero order kinetics within 12 hr, exhibiting total aniline permeabilities within 24 hr of 51.71% and 48.31%, respectively. The absorption liquid had an aniline concentration of at least 18 ug/L. The medical disposable latex glove could not stop the penetration of 0.010 mg/mL aniline, but the industrial natural latex glove could. The penetration of 0.102 mg/mL and 0.010 mg/mL aniline through the mouse abdominal skin follows zero order kinetics within 12 hr. The medical disposable latex glove cannot stop the penetration of 0.010 mg/mL aniline, but the industrial natural latex glove can.
The substance can be absorbed into the body by inhalation, through the skin also as a vapor and by ingestion.
(14)C-Aniline administered to rabbits is mostly excreted in urine (80% of dose) as conjugates of p-aminophenol (55%), o-aminophenol (10%), and m-aminophenol (0.1%), and as aniline (3.5%), aniline-N-glucuronide (6%), phenylsulfamic acid (8%), and acetanilide (0.2%). Only traces of the metabolites (1%) are excreted in feces, and no aniline is excreted in the expired air. ... Administration of high dose levels of aniline to rabbits results in the excretion of free glucuronic acid in the urine.
Biliary excretion (% of dose excreted in 3 hr) of aniline in: rat 5.7%, guinea pig 5.6%, rabbit 2.6%, dog 2.7%, cat 0.3%, hen 1.6%. /From table; dose not given/
For more Absorption, Distribution and Excretion (Complete) data for Aniline (8 total), please visit the HSDB record page.

Metabolism Metabolites

Aniline is an important source material in the chemical industry (e.g., rubber, pesticides, and pharmaceuticals). The general population is known to be ubiquitously exposed to aniline. Thus, assessment of aniline exposure is of both occupational and environmental relevance. Knowledge on human metabolism of aniline is scarce. We orally dosed four healthy male volunteers (two fast and two slow acetylators) with 5 mg isotope-labeled aniline, consecutively collected all urine samples over a period of 2 days, and investigated the renal excretion of aniline and its metabolites by LS-MS/MS and GC-MS. After enzymatic hydrolysis of glucuronide and sulfate conjugates, N-acetyl-4-aminophenol was the predominant urinary aniline metabolite representing 55.7-68.9% of the oral dose, followed by the mercapturic acid conjugate of N-acetyl-4-aminophenol accounting for 2.5-6.1%. Acetanilide and free aniline were found only in minor amounts accounting for 0.14-0.36% of the dose. Overall, these four biomarkers excreted in urine over 48 hr post-dose represented 62.4-72.1% of the oral aniline dose. Elimination half-times were 3.4-4.3 hr for N-acetyl-4-aminophenol, 4.1-5.5 hr for the mercapturic acid conjugate, and 1.3-1.6 and 0.6-1.2 hr for acetanilide and free aniline, respectively. Urinary maximum concentrations of N-acetyl-4-aminophenol were reached after about 4 hr and maximum concentrations of the mercapturic acid conjugate after about 6 hr, whereas concentrations of acetanilide and free aniline peaked after about 1 hr. The present study is one of the first to provide reliable urinary excretion factors for aniline and its metabolites in humans after oral dosage, including data on the predominant urinary metabolite N-acetyl-4-aminophenol, also known as an analgesic under the name paracetamol/acetaminophen.
In a 47-year-old woman ... acetanilide and acetaminophen were identified in plasma as metabolites of aniline.
Aniline is largely metabolized to conjugates of p-aminophenol, namely p-aminophenylglucuronide and p-acetamidophenylglucuronide.
In addition to hydroxylation of aromatic ring, hydroxylation of amino group also occurs ... to give phenylhydroxylamine. Conjugation with cysteine also occurs and traces of o- and p-aminophenyl and p-acetamidophenyl-mercapturic acids have been detected in urine of rats and rabbits dosed with aniline.
For more Metabolism/Metabolites (Complete) data for Aniline (14 total), please visit the HSDB record page.
Aniline has known human metabolites that include N-Hydroxyaniline and 4-aminophenol.
Aniline is a known human metabolite of Sudan I.

Associated Chemicals

Aniline hydrochloride; 142-04-1

Wikipedia

Aniline
N-Octyl_β-D-thioglucopyranoside

Biological Half Life

Whole body: 4 hours; [TDR, p. 100]

Use Classification

Hazardous Air Pollutants (HAPs)
Hazard Classes and Categories -> Carcinogens, Flammable - 2nd degree

Methods of Manufacturing

Nitrobenzene is hydrogenated to aniline, usually in more than 99% yield, using fixed-bed or fluidized-bed vapor-phase processes. The most effective catalysts for the gas-phase hydrogenation of nitrobenzene seem to be copper or palladium on activated carbon or an oxidic support, in combination with other metals (Pb, V, P, Cr) as modifiers or promoters in order to achieve high activity and selectivity.
The industrial aniline processes of ICI and DuPont involve hydrogenation /of nitrobenzene/ in the liquid phase. Liquid-phase hydrogenation processes are operated at 90-200 °C and 100-600 kPa. The liquid phase reaction may be carried out in slurry or in fluidized-bed reactors. Conversion of nitrobenzene is normally complete after a single reactor pass with yields of 98 to 99%.
In the commercial phenol route developed by Halcon, phenol is aminated in the vapor phase using ammonia in the presence of a silica-alumina catalyst. ... The reaction is mildly exothermic (H = - 8.4 kJ/mol) and reversible, so high conversion is obtained only by the use of excess ammonia (mole ratio of 20:1) and a low reaction temperature, which also reduces the dissociation of ammonia. Byproduct impurities include diphenylamine, triphenylamine and carbazole. Their formation is also inhibited by the use of excess ammonia. Yields based on phenol and ammonia are >/= 96% and 80%, respectively. In the process phenol and fresh and recycle ammonia are vaporized separately (to prevent yield losses) and combined in the fixed bed amination reactor (a) containing the silica-alumina catalyst. After the reaction at 370 °C and 1.7 MPa, the gas is cooled, partly condensed and the excess ammonia is recovered in a separation column, compressed and recycled. The condensation product is passed through a drying column to remove water and then through a finishing column to separate aniline from residual phenol and impurities in vacuum (less than 80 kPa). The phenol, containing some aniline (azeotropic mixture) is recycled.
Manufactured from nitrobenzene or chlorobenzene.
Derivation: By (1) catalytic vapor-phase reduction of nitrobenzene with hydrogen; (2) reduction of nitrobenzene with iron filings using hydrochloric acid as catalyst; (3) catalytic reaction of chlorobenzene and aqueous ammonia; (4) ammonolysis of phenol (Japan).

General Manufacturing Information

Plastics Product Manufacturing
Rubber Product Manufacturing
Petrochemical Manufacturing
Fabricated Metal Product Manufacturing
All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Synthetic Dye and Pigment Manufacturing
Cyclic Crude and Intermediate Manufacturing
Paper Manufacturing
Plastics Material and Resin Manufacturing
Benzenamine: ACTIVE
First obtained in 1826 by Unverdorben from dry distillation of indigo. ... Fritzche, in 1841, prepared it from indigo and potash and gave it the name aniline.

Analytic Laboratory Methods

Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: aniline; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Limit: not provided.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: aniline; Matrix: water; Detection Limit: not provided.
Method: OSHA PV2079; Procedure: gas chromatography using a flame ionization detector; Analyte: aniline; Matrix: air; Detection Limit: 0.02 ppm (0.09 mg/cu m).
Method: NIOSH 2002, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: aniline; Matrix: air; Detection Limit: 0.01 mg/sample.
For more Analytic Laboratory Methods (Complete) data for Aniline (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: NIOSH 8317, Issue 1; Procedure: high performance liquid chromatography with electrochemical detection; Analyte: aniline; Matrix: urine; Detection Limit: 1.4 nanogram/mL.
/The study objective was/ to establish a method for the determination of trace aniline in whole blood by using solid-phase extraction and high performance liquid chromatography with fluorescence detector. After the whole blood was diluted by water, extracted by acetonitrile, cleaned and enriched by Cleanert NH2 solid-phase extraction (SPE) cartridge, separation was performed on a Kromasil C8 column (250 mm x 4. 6 mm i.d., 5 lambda-m) with the mobile phase of water/acetonitrile (20/80, V/V). Detection was carried out by fluorescence detector at ex 225 nm and lambda-em 335 nm. Calibration curve was linear in the range of 3.0-200.0 ug/L with a correlation coefficient of 0.9992, and the limit of quantitation (LOQ) was 3.0 ug/L. The extraction recoveries were 87.5%-104.4%, and the intra-day and inter-day RSDs (relative standard deviations) were 3.1%-6.6% and 6.4%-8.6%, respectively. The developed method is simple, fast, little interference, good specificity for the satisfactory determination of trace aniline in whole blood.
The mass spectra of the pentafluoropentamide derivatives of a series of aromatic amines were determined. Pentafluoropentamide derivatives of the aromatic amines were prepared in hexane or methylene chloride. All samples were analyzed using a Hewlett Packard 5987A gas chromatograph interfaced with a mass spectrometer equipped with a standard electron ionization and chemical source with positive and negative ion detection. Human blood samples were analyzed for hemoglobin adducts of aromatic amines by drawing 10 mL of blood into tubes containing ethylendiamine tetraacetic acid, lysing red blood cells, adding an internal standard, and hydrolyzing dialysates with dilute base. The solutions were extracted with methylene chloride and the extracts were dried. A solution of trimethylamine in hexane was added followed by pentafluoropropionic anhydride. Methylene chloride was removed under vacuum and the extract was dissolved in 20 uL ethyl acetate. In animal experiments, male Sprague Dawley rats were administered deuterated aniline. Blood was removed 24 hr later, hemoglobin was isolated, 3-fluoroaniline was added as internal standard, and dialysates were hydrolyzed. The detection limit of pentafluoropentamide derivatives of aniline, m-toluidine and 4-aminobiphenyl was 1 picogram with a signal to noise ratio of seven to ten. The dose response relationship of adduct formation was 5 ng/g with 4-aminobiphenyl.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.
Store in cool, dry, well-ventilated location away from fire hazards and reactive materials.
Separated from strong oxidants, strong acids and food and feedstuffs. Well closed. Provision to contain effluent from fire extinguishing. Store in an area without drain or sewer access.
Aniline is slightly corrosive to some types of metal. So all amphoteric materials such as aluminum, copper, tin, zinc, and alloys containing one of these metals (brass, bronze) are not suitable for the handling of aniline, as they are corroded by it. For normal applications carbon steel or cast iron are appropriate materials for the aniline handling or storage. Only if discoloration must be kept to minimum, aniline should be stored and transported in stainless steel equipment with proper nitrogen blanketing.
For more Storage Conditions (Complete) data for Aniline (6 total), please visit the HSDB record page.

Interactions

Present study was designed to evaluate the protective effects of protocatechuic acid alone and in combination with ascorbic acid in aniline hydrochloride induced spleen toxicity in rats. Male Wistar rats of either sex (200-250 g) were used and divided into different groups. Spleen toxicity was induced by aniline hydrochloride (100 ppm) in drinking water for a period of 28 days. Treatment group received protocatechuic acid (40 mg/kg/day, p.o.), ascorbic acid (40 mg/kg/day, p.o.), and combination of protocatechuic acid (20 mg/kg/day, p.o.) and ascorbic acid (20 mg/kg/day, p.o.) followed by aniline hydrochloride. At the end of treatment period serum and tissue parameters were evaluated. Rats supplemented with aniline hydrochloride showed a significant alteration in body weight, spleen weight, feed consumption, water intake, hematological parameters (hemoglobin content, red blood cells, white blood cells, and total iron content), tissue parameters (lipid peroxidation, reduced glutathione, and nitric oxide content), and membrane bound phosphatase (ATPase) compared to control group. Histopathology of aniline hydrochloride induced spleen showed significant damage compared to control rats. Treatment with protocatechuic acid along with ascorbic acid showed better protection as compared to protocatechuic acid or ascorbic acid alone in aniline hydrochloride induced spleen toxicity. Treatment with protocatechuic acid and ascorbic acid in combination showed significant protection in aniline hydrochloride induced splenic toxicity in rats. /Aniline hydrochloride/
Present study was designed to evaluate the protective effects of ethanolic extract of Dioscorea alata L. (DA) on hematological and biochemical changes in aniline-induced spleen toxicity in rats. Wistar rats of either sex (200-250 g) were used in the study and each group contains six rats. Splenic toxicity was induced in rats by administration of aniline hydrochloride (AH; 100 ppm) in drinking water for a period of 30 days. Treatment groups received DA (50 and 100 mg/kg/day, po) along with AH. At the end of treatment period, various serum and tissue parameters were evaluated. Rats administered with AH (100 ppm) in drinking water for 30 days showed a significant alteration in general parameters (organ weight, body weight, water intake, feed consumption, and fecal matter content), hematological parameters (red blood cell (RBC), white blood cell (WBC), and hemoglobin content), and biochemical parameters (total iron content, lipid peroxidation, reduced glutathione (GSH), and nitric oxide (NO) content) of spleen. Treatment with DA (50 and 100 mg/kg/day, po) for 30 days along with AH showed significant recovery in aniline-induced splenic toxicity. The present result showed that involvement of oxidative and nitrosative stress in aniline-induced splenic toxicity and DA protects the rats from the toxicity, which might be due to its antioxidant property and the presence of different phytochemicals.
Aniline and o-toluidine were nonmutagenic in Salmonella typhimurium. However, combination of norharman /SRP: P450 inducer/ (2,9-diazafluorene) with either compound resulted in significant mutagenicity.
Diffusion cells were used to investigate the effects of two skin barrier creams (SBC) and one skin care cream (SCC) on percutaneous penetration of neat aniline... . The experiments were carried out with untreated and with skin creams treated human skin. A considerable percutaneous penetration enhancement ... was observed for treated skin compared with untreated skin; the highest enhancement (mean factors 6.2-12.3) was found for SBC (based on oil in water emulsion) treated skin. The lowest penetration enhancement showed SCC treated skin (mean factors 4.2-9.7). The in vitro data support /previous/ findings in workers that the percutaneous absorption of aromatic amines significantly increases in presence of skin creams. The efficacy of skin creams to protect the percutaneous penetration of aromatic amines is not confirmed...
For more Interactions (Complete) data for Aniline (12 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Darkens on exposure to air and light and polymerizes to a resinous mass.
Forms explosive mixture with air. Unless inhibited (usually methanol), aniline is readily able to polymerize.
Storage at pH 7 and 4 °C were found to give best stability of the anilines.

Dates

Modify: 2023-08-15

Directional self-assembly of anisotropic bimetal-poly(aniline) nanostructures for rheumatoid arthritis diagnosis in multiplexing

Eun Young Hwang, Jae Hee Lee, Dong Woo Lim
PMID: 34247731   DOI: 10.1016/j.aca.2021.338699

Abstract

Anisotropic organic-inorganic hybrid nanoparticles possessing different functionalities and physicochemical properties from each compartment have attracted significant interest for the development of advanced functional materials. Moreover, their self-assembled structures exhibit unique optical properties for photonics-based biosensing. We report herein the fabrication of anisotropic bimetal-polymer nanoparticles (ABPNs) via combination of oxidative polymerization and additional growth of metallic nanoparticles on Au seeds as well as their directional clustering mediated via noncovalent interactions. Polymerization of anilines for poly (aniline) shell was conducted by reducing silver nitrate onto the Au seed in the presence of a surfactant, giving rise to spatially distinct bimetallic Au core and Ag shell compartment and the poly (aniline) counter-one that comprise the ABPNs. Furthermore, ABPNs were directionally clustered in a controlled manner via hydrophobic interaction, when the bimetallic compartment was selectively modified. These nanoclusters showed highly enhanced optical properties owing to the increased electromagnetic fields while the poly (aniline) being used to offer antibody binding capacity. Taking advantages of those properties of the ABPN nanoclusters, surface-enhanced Raman scattering (SERS) intensity-based quantification of two different biomarkers: autoantibodies against cyclic citrullinated peptide and rheumatoid factor was demonstrated using ABPN nanoclusters as SERS nanoprobes. Conclusively, this work has great potential to satisfy a need for multiplexing in diagnosis of early stage of rheumatoid arthritis.


Intracellular Hybrid Biosystem in a Protozoan to Trigger Visible-Light-Driven Photocatalysis

Yin-Hua Cui, Jing-Hang Wu, Wei Wei, Feng Zhang, Ling-Li Li, Li-Jiao Tian, Wen-Wei Li, Paul K S Lam, Han-Qing Yu
PMID: 33886264   DOI: 10.1021/acsami.0c21902

Abstract

Incorporating artificial photosensitizers with microorganisms has recently been recognized as an effective way to convert light energy into chemical energy. However, the incorporated biosystem is usually constructed in an extracellular manner and is vulnerable to the external environment. Here, we develop an intracellular hybrid biosystem in a higher organism protozoa
, in which the
synthesized CdS nanoparticles trigger photoreduction of nitrobenzene into aniline under visible-light irradiation. Integrating a photosensitizer CdS into
enables the photosensitizer CdS, inherent nitroreductase, and the cytoplasmic reductive substance in
to synergistically engage in the photocatalysis process, generating a greatly enhanced aniline yield with a 40-fold increment. Moreover, building an intracellular hybrid biosystem in mutant
could even grant it new capability of reducing nitrobenzene into aniline under visible-light irradiation. Such an intracellular hybrid biosystem paves a new way to functionalize higher organisms and diversify light energy conversion.


Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry

Mary Ângela Favaro Perez, Daniela Daniel, Marisa Padula, Claudimir Lucio do Lago, Carla Beatriz Grespan Bottoli
PMID: 34175690   DOI: 10.1016/j.foodchem.2021.129902

Abstract

This paper describes a fast, sensitive, environment-friendly method for the determination of 19 primary aromatic amines (PAAs) in cooking utensils by capillary zone electrophoresis coupled with tandem mass spectrometry. The best electrophoretic separation of PAAs was obtained in 0.1 mol l
formic acid (pH 2.4) as the background electrolyte, fused silica capillary (67 cm) with a run time below 6 min. The proposed method presented a linear calibration with correlation coefficients higher than 0.99 and reproducibility in a range of 1-25%. Limits of detection were in the range of 0.2-1.3 μg kg
and recoveries were in a range of 85-120% for all the PAAs. The validated method was employed to determine PAAs on 36 samples of cooking utensils using acetic simulant. The results showed that 4,4'-diaminodiphenylmethane and aniline being the most frequently found PAAs in these samples and 28% of cooking utensils were not compliant.


Combination of GC-MS and selective peak elimination procedures as a tool for characterization of complex saccharide mixtures - Application to pyrolysis bio-oils

Lukáš Kejla, Miloš Auersvald, Pavel Šimáček
PMID: 33735804   DOI: 10.1016/j.jchromb.2021.122644

Abstract

In this study, a GC-MS method was developed for the quantification of saccharides in complex mixtures such as bio-oils and bio-oil aqueous phases produced by ablative pyrolysis of lignocellulosic biomass. The samples were first treated using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and the trimethylsilylated (more volatile) derivatives were analyzed by GC-MS. The method offers advantages of great separation capability and simultaneous identification of unknown peaks by comparison of the mass spectra and retention indices with extensive libraries available online. However, even with these tools at hand, the identification of several saccharide-resembling compounds can be challenging especially in such highly complex samples as pyrolysis bio-oils. For this reason, we devised a novel procedure, which eliminates certain saccharides depending on their specific chemical properties before subjecting the samples to the GC-MS analysis. The procedure was based on the combination of aniline treatment (elimination of reducing aldoses), and hydrolysis (elimination of anhydrosugars, glycosides, disaccharides and oligosaccharides). Based on the differences in chromatograms before and after the procedure, the unknown compounds were assigned into groups based on their susceptibility to each treatment. The combination of all methods above has allowed more accurate identification and quantification of saccharides, some of which were not as of today found in bio-oils.


Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase

Atsushi Ohnishi, Tohru Shibata, Tatsuya Imase, Satoshi Shinkura, Kanji Nagai
PMID: 33477703   DOI: 10.3390/molecules26020493

Abstract

To understand the selectivity of the crown ether type chiral stationary phase (CSP), the retention selectivity for aniline and the positional isomers of substituted anilines were studied. In various substituted isomers, except nitroaniline, a remarkable decrease of retention due to steric hindrance was observed for the 2-substituted isomer. To determine the detailed molecular recognition mechanism, quantum chemical calculations were performed for the aggregates between the crown ether and the anilines. The results suggested that the 20-Crown-6, which includes a phenyl-substituted 1,1'-binaphthyl moiety, interacts with alkyl and aryl amines in an unconventional form different from the proposed one for 18-Crown-6.


Understanding the toxicity effect and mineralization efficiency of in-situ electrogenerated chlorine dioxide for the treatment of priority pollutants of coking wastewater

Hariraj Singh, Sonalika Sonal, Brijesh Kumar Mishra
PMID: 33453637   DOI: 10.1016/j.ecoenv.2021.111907

Abstract

Oxidation of phenol, cyanide and aniline have been analyzed by the enhanced electro-oxidation process in which sodium chlorite was used as an electrolyte and results were validated using statistical tool based on Box-Behnken design. The mineralization efficiency of 78.4%, and 98.18% were predicted at optimized variables condition for phenol, and aniline respectively, whereas complete mineralization has been observed for the cyanide at the optimized conditions, which describes the significance of the design model approach.The process mineralizes the higher phenol concentration revealing a drastic reduction in power consumption in comparison of direct oxidation, i.e., 799.36 kWh/kg to 138.18 kWh/kg for more than 90% mineralization of phenol even at a higher current density of 13.63 mA/cm
. The kinetic modelling approach justified that higher current density has also played a role in higher mineralization of pollutants at the specific operating conditions. The by-product formation and toxicity effect on microalgae in wastewater were assessed by the full scan mass spectrometry and microalgae pigment inhibition test after the electro-oxidation of coking wastewater. The pigment growth inhibition rate of Chlorella sp. NCQ and Micractinium sp. NCS2 suggests that sodium chlorite as an electrolyte aid can also effectively used as an oxidizing agent and algal inhibiter in the coking wastewater.


Biodegradable aniline-derived electroconductive film for the regulation of neural stem cell fate

Keui-Yu Chao, Wei-Yuan Huang, Chia-Yu Ho, Dehui Wan, Huan-Chih Wang, Chun-Yi Yang, Tzu-Wei Wang
PMID: 33443514   DOI: 10.1039/d0tb02171g

Abstract

Neural stem cells (NSCs) represent significant potential and promise in the treatment of neurodegenerative diseases and nerve injuries. An efficient methodology or platform that can help in specifically directing the stem cell fate is important and highly desirable for future clinical therapy. In this study, a biodegradable electrical conductive film composed of an oxidative polymerized carboxyl-capped aniline pentamer (CCAP) and ring-opening polymerized tetra poly(d,l-lactide) (4a-PLA) was designed with the addition of the dopant, namely chondroitin sulfate. This conductive film acts as a biological substrate for the exogenous/endogenous electric field transmission in tissue, resulting in the control of NSC fate, as well as improvement in neural tissue regeneration. The results show that CCAP is successfully synthesized and then conjugated onto 4a-PLA to form a network structure with electrical conductivity, cell adhesion capacity, and biodegradability. The neuronal differentiation of NSCs can be induced on 4a-PLAAP, and the neuronal maturation process can be facilitated by the manipulation of the electrical field. This biocompatible and electroactive material can serve as a platform to determine the cell fate of NSCs and be employed in neural regeneration. For future perspectives, its promising performance shows potential in applications, such as electrode-tissue integration interfaces, coatings on neuroprosthetics devices and neural probes, and smart drug delivery system in neurological systems.


Transamidation of Amides and Amidation of Esters by Selective N-C(O)/O-C(O) Cleavage Mediated by Air- and Moisture-Stable Half-Sandwich Nickel(II)-NHC Complexes

Jonathan Buchspies, Md Mahbubur Rahman, Michal Szostak
PMID: 33401664   DOI: 10.3390/molecules26010188

Abstract

The formation of amide bonds represents one of the most fundamental processes in organic synthesis. Transition-metal-catalyzed activation of acyclic twisted amides has emerged as an increasingly powerful platform in synthesis. Herein, we report the transamidation of
-activated twisted amides by selective N-C(O) cleavage mediated by air- and moisture-stable half-sandwich Ni(II)-NHC (NHC = N-heterocyclic carbenes) complexes. We demonstrate that the readily available cyclopentadienyl complex, [CpNi(IPr)Cl] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), promotes highly selective transamidation of the N-C(O) bond in twisted N-Boc amides with non-nucleophilic anilines. The reaction provides access to secondary anilides via the non-conventional amide bond-forming pathway. Furthermore, the amidation of activated phenolic and unactivated methyl esters mediated by [CpNi(IPr)Cl] is reported. This study sets the stage for the broad utilization of well-defined, air- and moisture-stable Ni(II)-NHC complexes in catalytic amide bond-forming protocols by unconventional C(acyl)-N and C(acyl)-O bond cleavage reactions.


Anti-selective [3+2] (Hetero)annulation of non-conjugated alkenes via directed nucleopalladation

Hui-Qi Ni, Ilia Kevlishvili, Pranali G Bedekar, Joyann S Barber, Shouliang Yang, Michelle Tran-Dubé, Andrew M Romine, Hou-Xiang Lu, Indrawan J McAlpine, Peng Liu, Keary M Engle
PMID: 33353940   DOI: 10.1038/s41467-020-20182-4

Abstract

2,3-Dihydrobenzofurans and indolines are common substructures in medicines and natural products. Herein, we describe a method that enables direct access to these core structures from non-conjugated alkenyl amides and ortho-iodoanilines/phenols. Under palladium(II) catalysis this [3 + 2] heteroannulation proceeds in an anti-selective fashion and tolerates a wide variety of functional groups. N-Acetyl, -tosyl, and -alkyl substituted ortho-iodoanilines, as well as free -NH
variants, are all effective. Preliminary results with carbon-based coupling partners also demonstrate the viability of forming indane core structures using this approach. Experimental and computational studies on reactions with phenols support a mechanism involving turnover-limiting, endergonic directed oxypalladation, followed by intramolecular oxidative addition and reductive elimination.


A Modular Synthetic Route Involving

Hongfen Yang, Shivani Kundra, Michaelle Chojnacki, Ke Liu, Marisa A Fuse, Yasmeen Abouelhassan, Dimitris Kallifidas, Peilan Zhang, Guangtao Huang, Shouguang Jin, Yousong Ding, Hendrik Luesch, Kyle H Rohde, Paul M Dunman, José A Lemos, Robert W Huigens 3rd
PMID: 33881312   DOI: 10.1021/acs.jmedchem.1c00168

Abstract

Pathogenic bacteria demonstrate incredible abilities to evade conventional antibiotics through the development of resistance and formation of dormant, surface-attached biofilms. Therefore, agents that target and eradicate planktonic and biofilm bacteria are of significant interest. We explored a new series of halogenated phenazines (HP) through the use of
-aryl-2-nitrosoaniline synthetic intermediates that enabled functionalization of the 3-position of this scaffold. Several HPs demonstrated potent antibacterial and biofilm-killing activities (
, HP
, against methicillin-resistant
: MIC = 0.075 μM; MBEC = 2.35 μM), and transcriptional analysis revealed that HPs
,
, and
induce rapid iron starvation in MRSA biofilms. Several HPs demonstrated excellent activities against
(HP
, MIC = 0.80 μM against CDC1551). This work established new SAR insights, and HP
demonstrated efficacy in dorsal wound infection models in mice. Encouraged by these findings, we believe that HPs could lead to significant advances in the treatment of challenging infections.


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